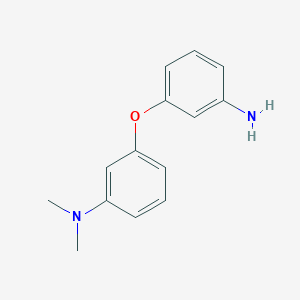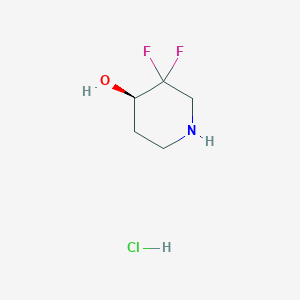![molecular formula C18H18O4 B12444965 3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-METHOXY-3-(3-METHYLPHENOXYMETHYL)PHENYL]PROP-2-ENOIC ACID is a synthetic organic compound characterized by its unique structure, which includes a methoxy group and a phenoxy methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-METHOXY-3-(3-METHYLPHENOXYMETHYL)PHENYL]PROP-2-ENOIC ACID typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with 3-methylphenol in the presence of a base to form an intermediate compound. This intermediate is then subjected to a condensation reaction with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[4-METHOXY-3-(3-METHYLPHENOXYMETHYL)PHENYL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and phenoxy methyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2E)-3-[4-METHOXY-3-(3-METHYLPHENOXYMETHYL)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2E)-3-[4-METHOXY-3-(3-METHYLPHENOXYMETHYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
Uniqueness
(2E)-3-[4-METHOXY-3-(3-METHYLPHENOXYMETHYL)PHENYL]PROP-2-ENOIC ACID is unique due to its specific structural features, such as the presence of both methoxy and phenoxy methyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
3-[4-methoxy-3-[(3-methylphenoxy)methyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-13-4-3-5-16(10-13)22-12-15-11-14(7-9-18(19)20)6-8-17(15)21-2/h3-11H,12H2,1-2H3,(H,19,20) |
Clave InChI |
WZHFSVKLECIXPE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2=C(C=CC(=C2)C=CC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)




![(5E)-5-[(3-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444957.png)
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)
